6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Physicochemical profiling Drug-likeness Structural differentiation

6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-58-0) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. It possesses a molecular formula of C₁₆H₁₀ClN₅ and a molecular weight of 307.74 g/mol.

Molecular Formula C16H10ClN5
Molecular Weight 307.74 g/mol
CAS No. 596825-58-0
Cat. No. B12582685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
CAS596825-58-0
Molecular FormulaC16H10ClN5
Molecular Weight307.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC=C2)C3=NN=C4N3N=C(C=C4)Cl
InChIInChI=1S/C16H10ClN5/c17-14-9-10-15-19-20-16(22(15)21-14)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-10H
InChIKeyZYWUAQJBFUNDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-58-0): Core Chemical Identity and Physicochemical Profile for Procurement Decisions


6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-58-0) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class [1]. It possesses a molecular formula of C₁₆H₁₀ClN₅ and a molecular weight of 307.74 g/mol [1]. The structure features a chlorine substituent at the 6-position of the pyridazine ring and a 6-phenylpyridin-2-yl group at the 3-position of the triazole ring [1]. Computed physicochemical properties include an XLogP3 of 3, a topological polar surface area of 56 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. This compound is a member of a scaffold class that has been investigated extensively as kinase inhibitors (c-Met, Pim-1), bromodomain inhibitors (BRD4), and PAR1 antagonists, positioning it as a versatile starting point for medicinal chemistry campaigns [2].

Why Generic 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Cannot Replace 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-58-0) in Research Applications


The simple 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine scaffold (CAS 28593-24-0, available from Sigma-Aldrich as CDS002398) lacks the critical 3-(6-phenylpyridin-2-yl) substituent that defines the target compound . In the broader triazolopyridazine class, the 3-aryl substituent is a key pharmacophoric element that directly engages the ATP-binding pocket in kinase targets; structure-activity relationship (SAR) studies demonstrate that variations at this position produce orders-of-magnitude differences in potency against c-Met (IC₅₀ ranging from 0.163 μM to >10 μM depending on 3-substituent identity) [1]. Similarly, in BRD4 bromodomain inhibition, the 3-aryl group establishes essential π-stacking and hydrophobic interactions within the acetyl-lysine binding pocket, and its removal abolishes measurable inhibitory activity [2]. Therefore, the unsubstituted core scaffold cannot serve as a functional substitute for the target compound in any assay where target engagement is required.

Quantitative Differentiation Evidence for 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-58-0) Against Closest Structural Analogs


Physicochemical Property Differentiation: 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine vs. Unsubstituted 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Core

The target compound (MW 307.74 g/mol, XLogP3 3, TPSA 56 Ų, rotatable bonds 2) [1] differs markedly from the unsubstituted 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core (MW 154.56 g/mol, limited lipophilicity, TPSA ~43 Ų) . The addition of the 6-phenylpyridin-2-yl group at position 3 substantially increases molecular weight, lipophilicity, and steric bulk, all of which directly impact membrane permeability, protein binding, and pharmacokinetic behavior. The XLogP3 of 3 places the target compound within optimal oral drug-likeness space (Lipinski Rule of 5), whereas the core scaffold is too polar and low molecular weight to independently occupy kinase ATP-binding pockets [2].

Physicochemical profiling Drug-likeness Structural differentiation

Kinase Inhibition Potential: Class-Level SAR Evidence for Triazolo[4,3-b]pyridazine Derivatives Supporting the Pharmacophoric Role of the 3-Aryl Substituent

While no direct IC₅₀ data for the target compound itself is available in peer-reviewed literature, the triazolo[4,3-b]pyridazine scaffold containing a 3-aryl substituent has been validated as a potent dual c-Met/Pim-1 inhibitor scaffold. Compound 4g (a 3-(quinolinyl)-substituted analog) demonstrated c-Met IC₅₀ of 0.163 ± 0.01 μM and Pim-1 IC₅₀ of 0.283 ± 0.01 μM [1]. Critically, SAR analysis within this series shows that the 3-aryl substituent is indispensable for kinase inhibition: compound 4a, which lacks an optimized 3-substituent, showed significantly weaker antiproliferative activity (mean GI% of 29.08% vs. 55.84% for 4g across NCI-60 panel) [1]. The target compound's 6-phenylpyridin-2-yl group at position 3 is structurally positioned to mimic the key π-stacking and hydrogen-bonding interactions observed in co-crystal structures of related triazolopyridazine inhibitors with BRD4 BD1 [2].

Kinase inhibition c-Met Pim-1 Structure-activity relationship

Bromodomain Inhibition Scaffold Validation: Triazolo[4,3-b]pyridazine Derivatives as BRD4 BD1 Ligands with Micromolar IC₅₀ Values

A 2023 study published in Scientific Reports established that [1,2,4]triazolo[4,3-b]pyridazine derivatives function as bona fide BRD4 bromodomain inhibitors with micromolar IC₅₀ values, and determined co-crystal structures of four selected inhibitors bound to BD1 [1]. The key pharmacophoric elements identified include: (i) the triazolopyridazine core occupying the acetyl-lysine binding pocket, (ii) the 3-substituent extending into a hydrophobic sub-pocket, and (iii) the 6-substituent modulating binding affinity. Selected compounds showed IC₅₀ (BD1) values of 195.1 nM (± 14.2), 17.1 μM (± 3.1), and 9.6 μM (± 2.0) [1]. The target compound contains both the core scaffold and a 6-phenylpyridin-2-yl 3-substituent that, based on structural analogy, is predicted to occupy the hydrophobic sub-pocket, potentially enhancing BD1 affinity relative to analogs with smaller 3-substituents [1].

Epigenetics Bromodomain inhibition BRD4 X-ray crystallography

Patent Landscape Differentiation: Triazolo[4,3-b]pyridazine Intellectual Property Covering c-Met, PAR1, and BET Inhibitor Spaces

Multiple patent families claim [1,2,4]triazolo[4,3-b]pyridazine derivatives as therapeutic agents, confirming industrial investment in this scaffold. US20130324526A1 (Novartis AG, abandoned) claims [1,2,4]triazolo[4,3-b]pyridazine compounds as c-Met tyrosine kinase inhibitors [1]. US9079906B2 (Sanofi-Aventis, expired) claims triazolopyridazines as PAR1 inhibitors with antithrombotic activity [2]. US-9315493-B2 claims phenylpyridine derivatives with angiotensin II antagonistic and PPARγ activation activity, covering the phenylpyridine substructure present in the target compound [3]. The target compound's specific substitution pattern (6-chloro + 3-(6-phenylpyridin-2-yl)) is structurally situated at the intersection of these patent landscapes, offering potential freedom-to-operate advantages for research use, as the specific combination is not explicitly claimed in any single identified patent.

Patent analysis c-Met tyrosine kinase PAR1 antagonist Antithrombotic

Optimal Research and Industrial Application Scenarios for 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine (CAS 596825-58-0) Based on Verified Evidence


Kinase Inhibitor Lead Optimization: Dual c-Met/Pim-1 Probe Development

Based on class-level evidence demonstrating that triazolo[4,3-b]pyridazine derivatives achieve nanomolar dual c-Met/Pim-1 inhibition (compound 4g: c-Met IC₅₀ = 0.163 μM, Pim-1 IC₅₀ = 0.283 μM) [1], this compound serves as a structurally distinct starting point for SAR exploration. Its 6-phenylpyridin-2-yl 3-substituent offers a unique vector for optimizing kinase selectivity profiles. Researchers can leverage this scaffold to explore ATP-competitive inhibition while avoiding the intellectual property space occupied by exemplified compounds in US20130324526A1. The 6-chloro substituent provides a synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions.

Epigenetic Probe Design: BRD4 Bromodomain Inhibitor Scaffold with Crystallographic Validation

The triazolo[4,3-b]pyridazine scaffold has been crystallographically validated as a BRD4 BD1 ligand, with co-crystal structures available at resolutions of 1.49–1.99 Å (PDB entries 7ymg and related) [2]. The target compound's 6-phenylpyridin-2-yl group may engage the hydrophobic sub-pocket adjacent to the acetyl-lysine binding site, potentially conferring BD1 versus BD2 selectivity. This compound is appropriate for fragment-based or structure-based drug design campaigns targeting BET bromodomains, where the chloro substituent at position 6 can be modified to probe the solvent-exposed region identified in co-crystal structures.

Chemical Biology Tool Compound Synthesis: Functionalized Triazolopyridazine Core for Click Chemistry or Bioconjugation

The 6-chloro substituent serves as a reactive functional group for late-stage diversification. This compound can be employed as a key intermediate for synthesizing chemical biology probes, such as fluorescently labeled kinase tracers or photoaffinity labeling reagents. The robust computed physicochemical profile (XLogP3 of 3, TPSA of 56 Ų) [3] suggests adequate membrane permeability for cellular target engagement studies, while the absence of hydrogen bond donors minimizes non-specific binding in cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) experiments.

In Vitro Pharmacology: Reference Compound for Assay Development and Screening Cascade Validation

Given the established class activity against c-Met, Pim-1, and BRD4, this compound can function as a structurally defined positive control or reference inhibitor in biochemical assay development. Its distinct substitution pattern relative to commonly used tool compounds (e.g., Pim-1 inhibitor SGI-1776, BRD4 inhibitor JQ1) provides orthogonality in screening cascades, reducing the risk of assay interference artifacts. Procurement for this purpose is supported by the compound's commercial availability from multiple specialized chemical suppliers.

Quote Request

Request a Quote for 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.